REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:8][CH:7]2[N:9]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH:4]([CH2:5][CH2:6]2)[CH2:3]1.C([N-]C(C)C)(C)C.[Li+].C([C:27]([O:29][CH3:30])=[O:28])#N>O1CCCC1>[O:1]=[C:2]1[CH2:3][CH:4]2[N:9]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH:7]([CH2:6][CH2:5]2)[CH:8]1[C:27]([O:29][CH3:30])=[O:28] |f:1.2|
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Name
|
|
Quantity
|
10 g
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Type
|
reactant
|
Smiles
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O=C1CC2CCC(C1)N2C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
24.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
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Name
|
|
Quantity
|
4.226 mL
|
Type
|
reactant
|
Smiles
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C(#N)C(=O)OC
|
Name
|
|
Quantity
|
55.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Type
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CUSTOM
|
Details
|
to stir for 1 hr
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
to stir for 5 hrs at room temperature
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Duration
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5 h
|
Type
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CUSTOM
|
Details
|
The reaction was quenched
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Type
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CUSTOM
|
Details
|
Some of the tetrahydrofuran was removed in vacuo
|
Type
|
EXTRACTION
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Details
|
The remaining THF and ammonium chloride mixture was extracted
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Type
|
WASH
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Details
|
The combined ethyl acetate layers were washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
|
FILTRATION
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Details
|
The solution was filtered
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Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
CUSTOM
|
Details
|
was purified
|
Type
|
CUSTOM
|
Details
|
A yellow oil was recovered (88% yield)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
O=C1C(C2CCC(C1)N2C(=O)OC(C)(C)C)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |